Amprolium
Overview
Description
Amprolium is an organic compound sold as a coccidiostat used in poultry . It has many International Nonproprietary Names . It’s a coccidiostat (antiprotozoal) used for the treatment and prevention of coccidiosis in calves, sheep, goats, chickens (broilers and breeders), and other fowl such as turkeys, with activity against Eimeria spp., especially Eimeria tenella and E .
Synthesis Analysis
This compound synthesis involves the condensation of ethoxymethylenemalononitrile with acetamidine to afford the substituted pyrimidine . The reaction may involve conjugate addition of the amidine nitrogen to the malononitrile followed by loss of ethoxide; addition of the remaining amidine nitrogen to one of the nitriles will then lead to the pyrimidine . Reduction of the nitrile gives the corresponding aminomethyl compound. Exhaustive methylation of the amine followed by displacement of the activated quaternary nitrogen by bromide ion affords the key intermediate .
Molecular Structure Analysis
This compound has a molecular formula of C14H19ClN4 . Its average mass is 278.780 Da and its monoisotopic mass is 278.129822 Da . It belongs to the class of organic compounds known as methylpyridines, which are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group .
Chemical Reactions Analysis
This compound interferes with thiamine metabolism, blocking thiamine uptake, thus preventing synthesis of carbohydrates in coccidia . A liquid chromatography-mass spectrometry method has been developed to detect this compound in chicken feed .
Physical and Chemical Properties Analysis
This compound is a white to light yellow powder without smell or with picoline-like smell, and freely soluble in water, soluble in methanol, very slightly soluble in ethanol, and practically insoluble in ether or chloroform .
Scientific Research Applications
Coccidiostat in Poultry : Amprolium is a thiamine antagonist and an effective coccidiostat for poultry, making it a safe additive in poultry feed (Ott, Dickinson, & VanIderstine, 1965).
Impact on Soil Biochemistry : Studies on this compound in poultry manure added to soil showed no significant impact on soil respiration, suggesting its environmental compatibility (Warman, Thomas, Corke, & Moran, 1977).
Renal Tubular Secretion Characteristics : Research on this compound's renal clearance in dogs revealed that it's not affected by organic acids, and its clearance is influenced by urinary pH (Beyer & Gelarden, 1975).
Water Treatment : Salvadora persica roots and seeds ash effectively remove this compound from water, showing potential in environmental clean-up applications (Ali & Abdelhalim, 2020).
Detection in Food Products : Methods like capillary zone electrophoresis have been developed for detecting this compound residues in products like eggs, ensuring food safety (Martínez-Villalba et al., 2013).
Prophylaxis in Domestic Ruminants : this compound has shown efficacy in treating naturally acquired coccidial infections in sheep, goats, and calves (Horák, Raymond, & Louw, 1969).
Pharmaceutical Analysis : Novel methods have been developed for the determination of this compound in various forms, including pharmaceuticals, highlighting its significance in drug quality control (Basha et al., 2017).
Cerebrocortical Necrosis in Camels : this compound has been used to induce cerebrocortical necrosis in racing camels, aiding in understanding this condition's pathophysiology (Wernery, Haydn-Evans, & Kinne, 1998).
Impact on Activated Sludge : Research on the effect of this compound on activated sludge in sequencing batch reactors contributes to understanding its environmental impact and degradation in wastewater treatment systems (Chen et al., 2017).
Cross-Contamination in Feed : Studies on cross-contamination levels of this compound in non-target feed help understand its impact on antimicrobial resistance and growth promotion in food-producing animals (Koutsoumanis et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBQYZZKGNOKNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3053-18-7 | |
Record name | Pyridinium, 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methyl-, chloride, hydrochloride (1:1:?) | |
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DSSTOX Substance ID |
DTXSID0045547 | |
Record name | Amprolium hydrochloride | |
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Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | Amprolium hydrochloride | |
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CAS No. |
137-88-2, 3053-18-7, 121-25-5 | |
Record name | Amprolium hydrochloride | |
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Record name | Amprolium hydrochloride | |
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Record name | 2-Picolinium, 1-((4-amino-2-propyl-5-pyrimidinyl)methyl)-, chloride, hydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053187 | |
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Record name | amprolium | |
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Record name | Amprolium hydrochloride | |
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Record name | Amprolium hydrochloride | |
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Record name | Amprolium hydrochloride | |
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Record name | Amprolium | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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